![molecular formula C15H19NO5 B3846525 3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione
説明
3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione, commonly known as NBDP, is a fluorescent probe that is widely used in biochemical and physiological research. This compound is a derivative of the diketone pentanedione, and it has a nitrophenyl group attached to the butyl side chain. NBDP is a valuable tool for studying protein-protein interactions, enzyme kinetics, and other biological processes.
作用機序
The mechanism of action of NBDP as a fluorescent probe is based on the principle of fluorescence resonance energy transfer (FRET). When NBDP is excited by a light source, it emits fluorescence at a specific wavelength. If NBDP is attached to a protein, the emitted fluorescence can be transferred to a nearby fluorophore through FRET. This results in a decrease in the fluorescence intensity of NBDP and an increase in the fluorescence intensity of the nearby fluorophore.
Biochemical and Physiological Effects:
NBDP does not have any known biochemical or physiological effects on its own. However, it can be used to study the biochemical and physiological effects of other molecules and proteins. For example, NBDP can be used to study the binding of drugs to proteins or to study the effects of mutations on protein function.
実験室実験の利点と制限
One of the main advantages of NBDP is its high sensitivity and specificity as a fluorescent probe. NBDP can detect protein-protein interactions and enzyme activity at very low concentrations. Additionally, NBDP is relatively easy to use and can be incorporated into a wide range of experimental protocols.
One limitation of NBDP is that it requires a light source for excitation, which can limit its use in certain experimental setups. Additionally, NBDP is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for research using NBDP. One area of interest is the development of new fluorescent probes based on the structure of NBDP. These probes could have improved sensitivity, specificity, or other properties that make them more useful for specific applications.
Another area of interest is the use of NBDP in live-cell imaging studies. This would require the development of new methods for introducing NBDP into cells and for imaging the fluorescence signals in real time.
Overall, NBDP is a valuable tool for studying protein-protein interactions, enzyme kinetics, and other biological processes. Its high sensitivity and specificity make it a popular choice for many types of experiments, and its structure provides a platform for the development of new fluorescent probes with improved properties.
科学的研究の応用
NBDP has a wide range of applications in scientific research. One of the most common uses of NBDP is as a fluorescent probe for studying protein-protein interactions. When NBDP is attached to a protein, it emits fluorescence that can be detected and measured. This allows researchers to study the binding of proteins to each other and to other molecules.
Another application of NBDP is in enzyme kinetics studies. NBDP can be used to measure the activity of enzymes by monitoring the rate of fluorescence emission. This allows researchers to study the kinetics of enzyme-catalyzed reactions and to identify potential inhibitors or activators of enzymes.
特性
IUPAC Name |
3-[4-(4-nitrophenoxy)butyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-11(17)15(12(2)18)5-3-4-10-21-14-8-6-13(7-9-14)16(19)20/h6-9,15H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQEXSMMUFTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
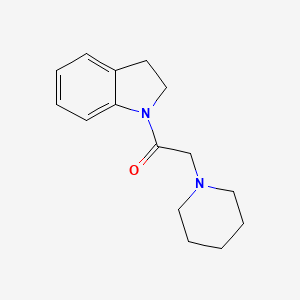
![1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)

![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)
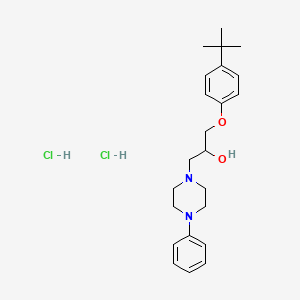
![1-[4-(isopropylthio)butoxy]-4-nitrobenzene](/img/structure/B3846492.png)
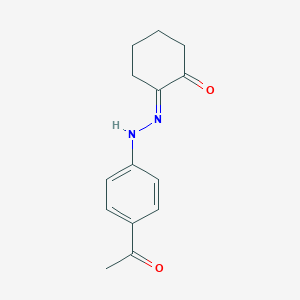
![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)
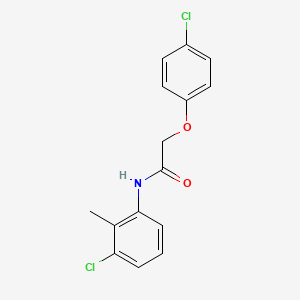
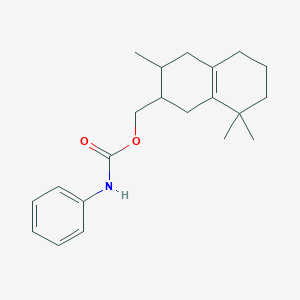
![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)
![1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)
![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)